3-Amino-4-piperidin-1-yl-benzoic acid
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Overview
Description
3-Amino-4-piperidin-1-yl-benzoic acid is an organic compound with the molecular formula C12H16N2O2. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and a piperidine ring is attached to the fourth carbon.
Mechanism of Action
Target of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .
Mode of Action
Compounds with similar structures have been used as linkers in protacs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-piperidin-1-yl-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzoic acid.
Amination: The 4-chlorobenzoic acid undergoes nucleophilic substitution with piperidine to form 4-piperidin-1-yl-benzoic acid.
Nitration and Reduction: The 4-piperidin-1-yl-benzoic acid is then nitrated to introduce a nitro group at the third position, followed by reduction to convert the nitro group to an amino group, yielding this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 3-Nitro-4-piperidin-1-yl-benzoic acid.
Reduction: 3-Amino-4-piperidin-1-yl-benzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
3-Amino-4-piperidin-1-yl-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-piperidin-1-yl-benzoic acid: Similar structure but with different positioning of the amino and piperidine groups.
3-Amino-4-morpholin-1-yl-benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
4-(Piperidin-1-yl)benzoic acid: Lacks the amino group at the third position
Uniqueness
3-Amino-4-piperidin-1-yl-benzoic acid is unique due to the specific positioning of the amino and piperidine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
3-amino-4-piperidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNBCGBUAHIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355610 |
Source
|
Record name | 3-Amino-4-piperidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26586-27-6 |
Source
|
Record name | 3-Amino-4-piperidin-1-yl-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-(piperidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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